molecular formula C22H25F3N6 B12396910 Cdk7-IN-22

Cdk7-IN-22

Cat. No.: B12396910
M. Wt: 430.5 g/mol
InChI Key: WVOMSZCXYDTSHK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk7-IN-22 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a protein kinase involved in regulating the cell cycle and transcription. CDK7, in complex with cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex, which phosphorylates other cyclin-dependent kinases, thereby driving cell cycle progression and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-22 involves the design and synthesis of macrocyclic derivatives with a pyrazolo[1,5-a]-1,3,5-triazine core structure. The diverse manners of macrocyclization lead to distinguished selectivity profiles of the CDK family . The synthetic route typically involves multiple steps, including the formation of the core structure, macrocyclization, and functional group modifications to enhance selectivity and potency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing robust quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-22 primarily undergoes reactions typical of organic compounds with similar structures, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity and selectivity.

Scientific Research Applications

Cdk7-IN-22 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Comparison with Similar Compounds

Similar Compounds

Several other CDK7 inhibitors have been developed and studied, including:

Uniqueness of Cdk7-IN-22

This compound is unique due to its high selectivity and potency for CDK7 compared to other cyclin-dependent kinases. Its macrocyclic structure contributes to its selectivity profile, making it a valuable tool for studying CDK7-related biological processes and a promising candidate for therapeutic development .

Properties

Molecular Formula

C22H25F3N6

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(3S)-piperidin-3-yl]-4-(6-pyrrolidin-1-yl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1

InChI Key

WVOMSZCXYDTSHK-AWEZNQCLSA-N

Isomeric SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.